molecular formula C14H17N7O4S B2531444 3-(methylsulfonyl)-2-oxo-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)imidazolidine-1-carboxamide CAS No. 2034501-06-7

3-(methylsulfonyl)-2-oxo-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)imidazolidine-1-carboxamide

Cat. No.: B2531444
CAS No.: 2034501-06-7
M. Wt: 379.4
InChI Key: VXESIOOYOKQQDS-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)-2-oxo-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)imidazolidine-1-carboxamide is a synthetic organic compound with the molecular formula C14H17N7O4S and a molecular weight of 379.39 g/mol . This complex molecule features a hybrid heterocyclic structure, incorporating imidazole, imidazolidine, and pyrazine rings within its scaffold. Nitrogen-containing heterocycles like these are of profound significance in medicinal chemistry and drug discovery, as they are found in a vast number of biologically active compounds and approved pharmaceuticals . The presence of multiple hydrogen bond acceptors, indicated by a topological polar surface area of approximately 139 Ų, suggests potential for target engagement . The specific research applications and mechanism of action for this compound are an area of active investigation. Researchers value such specialized compounds as potential building blocks for developing new chemical entities or as tools for biochemical studies. This product is intended for laboratory research purposes by qualified professionals. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-methylsulfonyl-2-oxo-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]imidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N7O4S/c1-26(24,25)21-9-8-20(14(21)23)13(22)18-5-7-19-6-4-17-12(19)11-10-15-2-3-16-11/h2-4,6,10H,5,7-9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXESIOOYOKQQDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(C1=O)C(=O)NCCN2C=CN=C2C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(methylsulfonyl)-2-oxo-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)imidazolidine-1-carboxamide, with the CAS number 2034501-06-7, is a complex compound featuring multiple pharmacologically relevant moieties. This article aims to explore its biological activity, including its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H17N7O4S, with a molecular weight of 379.40 g/mol. The structure includes an imidazolidine core, a pyrazinyl substituent, and a methylsulfonyl group, which are known to enhance biological activity through various mechanisms.

PropertyValue
Molecular FormulaC14H17N7O4S
Molecular Weight379.40 g/mol
CAS Number2034501-06-7

The biological activity of this compound can be attributed to its structural components:

  • Imidazole and Pyrazole Derivatives : Compounds containing imidazole and pyrazole rings exhibit a wide range of activities, including antibacterial, antifungal, antiviral, and anticancer properties. For instance, imidazole derivatives have been reported to possess anti-inflammatory and antitumor activities due to their ability to modulate various signaling pathways .
  • Methylsulfonyl Group : This functional group is known for enhancing solubility and bioavailability, potentially increasing the efficacy of the compound in biological systems.

Biological Activity

Research indicates that the compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with pyrazinyl and imidazolyl groups can inhibit the growth of various pathogens. For example, derivatives containing these moieties have been effective against bacteria such as Staphylococcus aureus and Escherichia coli .
  • Antitumor Activity : The imidazolidine scaffold has been associated with anticancer properties. Compounds in this class have demonstrated cytotoxic effects in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : Several studies highlight the anti-inflammatory potential of related compounds through inhibition of pro-inflammatory cytokines and pathways .

Case Studies

A selection of case studies illustrates the compound's potential therapeutic applications:

  • Case Study 1 : A study evaluated the efficacy of similar imidazolidine derivatives in a murine model of cancer. The results indicated significant tumor reduction compared to control groups, suggesting that modifications to the imidazolidine structure can enhance antitumor activity .
  • Case Study 2 : Another investigation focused on the antimicrobial properties of pyrazole derivatives against resistant bacterial strains. The findings showed that compounds with similar structural features exhibited potent antibacterial activity, supporting their development as novel antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with analogs sharing key structural motifs (e.g., imidazolidine carboxamides, pyrazine/imidazole derivatives).

Table 1: Structural and Functional Comparison

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility/Stability Biological Activity
Target Compound C₁₅H₁₈N₆O₄S 402.41 3-(methylsulfonyl), pyrazin-2-yl-imidazole Likely moderate solubility due to sulfonyl group; stability under study Not explicitly reported (inference: potential kinase/APN inhibition)
2-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)imidazolidine-1-carboxamide C₁₃H₁₃N₅O₂S 303.34 Thiophene-pyrazine hybrid Unknown solubility; thiophene may increase lipophilicity No activity data; structural similarity suggests enzyme-targeting potential
3-methanesulfonyl-2-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}imidazolidine-1-carboxamide C₁₅H₁₆N₆O₄S 400.40 Pyridine-pyrazine hybrid Methylsulfonyl enhances aqueous solubility Unpublished activity; pyridine may improve target binding
5ck (benzimidazole-pyrrolidine analog) C₂₂H₂₁N₅O₃ 403.44 Benzimidazole, isoindoline dione Low solubility (hydrophobic benzimidazole) Demonstrated kinase inhibition (e.g., JAK2/STAT3 pathways)

Key Observations

Replacement of pyridine (in ) with imidazole (target compound) alters electronic properties, possibly affecting hydrogen-bonding interactions with biological targets.

Biological Implications :

  • The pyrazine-imidazole system in the target compound is structurally analogous to kinase inhibitors (e.g., JAK/STAT inhibitors), though direct activity data are lacking .
  • The ethyl linker in the target compound may confer conformational flexibility compared to rigid analogs like 5ck .

The methylsulfonyl group likely reduces logP compared to benzimidazole derivatives (e.g., 5ck), enhancing solubility .

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